N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is a synthetic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide typically involves the coupling of benzoyl chloride with L-histidine, followed by the addition of N-(2-aminoethyl)glycine and L-histidinamide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry .
Scientific Research Applications
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases related to histidine metabolism.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
N-Benzoyl-L-glycyl-L-histidyl-L-leucine: Similar in structure but with a leucine residue instead of histidinamide.
N-Benzoyl-L-arginyl-L-histidyl-L-phenylalanine: Contains arginine and phenylalanine residues, differing in amino acid composition.
Uniqueness: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is unique due to its specific combination of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
328391-07-7 |
---|---|
Molecular Formula |
C23H29N9O4 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[(2S)-1-[2-aminoethyl-[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C23H29N9O4/c24-6-7-32(12-20(33)30-18(21(25)34)8-16-10-26-13-28-16)23(36)19(9-17-11-27-14-29-17)31-22(35)15-4-2-1-3-5-15/h1-5,10-11,13-14,18-19H,6-9,12,24H2,(H2,25,34)(H,26,28)(H,27,29)(H,30,33)(H,31,35)/t18-,19-/m0/s1 |
InChI Key |
IDYFZRLQYCGZNR-OALUTQOASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N(CCN)CC(=O)N[C@@H](CC3=CN=CN3)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)N(CCN)CC(=O)NC(CC3=CN=CN3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.